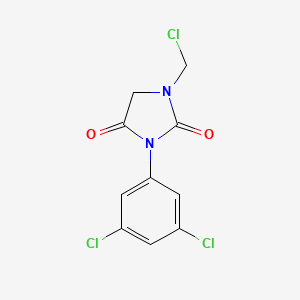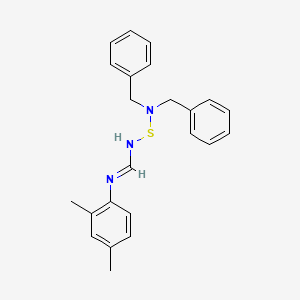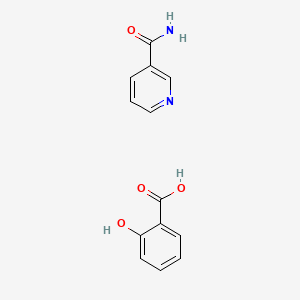
Formic acid;tetradeca-9,12-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;tetradeca-9,12-dien-1-ol is a compound that combines formic acid with tetradeca-9,12-dien-1-ol Formic acid is the simplest carboxylic acid, known for its pungent odor and use in various chemical processes Tetradeca-9,12-dien-1-ol is an unsaturated alcohol with two double bonds located at the 9th and 12th positions of a 14-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;tetradeca-9,12-dien-1-ol typically involves the esterification of formic acid with tetradeca-9,12-dien-1-ol. The reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux to ensure complete reaction. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
Industrial production of formic acid involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. Tetradeca-9,12-dien-1-ol can be synthesized through the reduction of the corresponding aldehyde or by the hydroboration-oxidation of the corresponding diene. The esterification process is then scaled up using continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;tetradeca-9,12-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Tetradeca-9,12-dienal or tetradeca-9,12-dienoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Formic acid;tetradeca-9,12-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in biological systems and as a pheromone in insect behavior.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of formic acid;tetradeca-9,12-dien-1-ol involves its interaction with various molecular targets. The formic acid moiety can act as a proton donor, participating in acid-base reactions. The tetradeca-9,12-dien-1-ol part can interact with lipid membranes, affecting their fluidity and function. The double bonds in the molecule can undergo reactions that generate reactive intermediates, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Formic acid;tetradeca-9,12-dien-1-ol can be compared with other similar compounds such as:
Tetradeca-9,12-dien-1-ol: Lacks the formic acid moiety, making it less reactive in acid-base reactions.
Formic acid;hexadeca-9,12-dien-1-ol: Has a longer carbon chain, which can affect its physical properties and reactivity.
Formic acid;octadeca-9,12-dien-1-ol: Similar structure but with an even longer carbon chain, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of formic acid and an unsaturated alcohol, providing a versatile compound with diverse chemical and biological properties.
Eigenschaften
CAS-Nummer |
65954-20-3 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
formic acid;tetradeca-9,12-dien-1-ol |
InChI |
InChI=1S/C14H26O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;2-1-3/h2-3,5-6,15H,4,7-14H2,1H3;1H,(H,2,3) |
InChI-Schlüssel |
XZNIMLDVCBOTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC=CCCCCCCCCO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
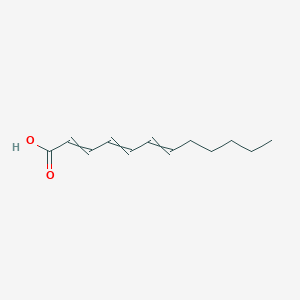
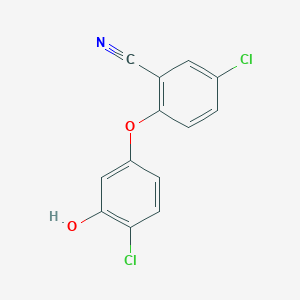

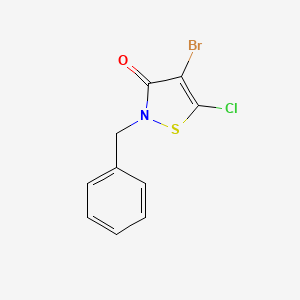
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

